2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a member of the imidazole family, which is a class of organic compounds that are composed of a nitrogen atom in an aromatic ring. This compound has been found to possess a wide range of biological and pharmacological activities, including anti-cancer and anti-inflammatory properties. Furthermore, this compound has been studied for its potential uses in the synthesis of other compounds and as a reagent for chemical reactions.
Scientific Research Applications
Advanced Synthesis Techniques
The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives are synthesized through advanced techniques. For instance, Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, significantly advancing over traditional methods. The synthesis involved a two microreactor, multistep continuous flow process without isolation of intermediates, applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor (Herath, Dahl, & Cosford, 2010). Similarly, Du Hui-r (2014) worked on the synthesis and characterization of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives, exploring reaction conditions and catalysts, particularly focusing on the Suzuki cross-coupling/hydrolysis reaction (Du Hui-r, 2014).
Chemical Transformations and Derivative Synthesis
The compound and its derivatives undergo various chemical transformations. For instance, Stanovnik et al. (2008) prepared new imidazo[1,2-a]pyridines, including 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, through cyclization with bromopyruvic acid and subsequent coupling with various amino acid derivatives (Stanovnik et al., 2008).
Solid-Phase Synthesis
Kazzouli et al. (2003) described the solid-phase synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives by condensation between an α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).
Microwave-Assisted Synthesis
Lee et al. (2017) investigated microwave-assisted palladium-catalyzed Suzuki reactions with various bromoimidazo[1,2-a]pyridines and substituted arylboronic acids, establishing a rapid synthetic procedure to obtain diverse arylated imidazo[1,2-a]pyridines (Lee, Park, Park, & Yum, 2017).
Biological Applications and Studies
Anticholinesterase Potential
Kwong et al. (2019) synthesized a series of imidazo[1,2-a]pyridine-based derivatives and evaluated their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The study revealed that derivatives with biphenyl side chains are potential AChE inhibitors, and derivatives with phenyl side chains exhibit better BChE inhibition effect among the series, with the inhibitory effects further confirmed by computational molecular docking studies (Kwong et al., 2019).
Fluorescent Probes
Renno et al. (2022) synthesized five imidazo[1,5-a]pyridine-based fluorophores and investigated their photophysical features in several organic solvents. The study highlighted the suitability of these compounds as membrane probes, with successful intercalation in the lipid bilayer of liposomes, suggesting their potential use in monitoring cellular health and biochemical pathways (Renno et al., 2022).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets and have wide-ranging applications in medicinal chemistry .
Mode of Action
Compounds of the imidazo[1,2-a]pyridine class are known to exhibit their effects through intermolecular π–π stacking, leading to the creation of j-type aggregates in the solid state .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown activity against fast-growing non-tuberculous mycobacteria .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVLMWQNVEPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649967 |
Source
|
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-42-6 |
Source
|
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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